Cas no 1566207-10-0 (2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid)

2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid
- 4-Oxazolecarboxylic acid, 2-(2-pyrimidinylthio)-
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- MDL: MFCD26827881
- Inchi: 1S/C8H5N3O3S/c12-6(13)5-4-14-8(11-5)15-7-9-2-1-3-10-7/h1-4H,(H,12,13)
- InChI Key: GVGXWWFWYRDLCA-UHFFFAOYSA-N
- SMILES: O1C=C(C(O)=O)N=C1SC1=NC=CC=N1
2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-205048-2.5g |
2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid |
1566207-10-0 | 95% | 2.5g |
$1931.0 | 2023-11-13 | |
A2B Chem LLC | AW04959-100mg |
2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid |
1566207-10-0 | 95% | 100mg |
$395.00 | 2024-04-20 | |
Enamine | EN300-205048-5g |
2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid |
1566207-10-0 | 95% | 5g |
$2858.0 | 2023-11-13 | |
Enamine | EN300-205048-10g |
2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid |
1566207-10-0 | 95% | 10g |
$4236.0 | 2023-11-13 | |
1PlusChem | 1P01B9Z3-10g |
2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid |
1566207-10-0 | 95% | 10g |
$5298.00 | 2024-06-20 | |
Enamine | EN300-205048-1g |
2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid |
1566207-10-0 | 95% | 1g |
$986.0 | 2023-11-13 | |
A2B Chem LLC | AW04959-250mg |
2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid |
1566207-10-0 | 95% | 250mg |
$548.00 | 2024-04-20 | |
Enamine | EN300-205048-1.0g |
2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid |
1566207-10-0 | 95% | 1g |
$986.0 | 2023-05-26 | |
Enamine | EN300-205048-0.05g |
2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid |
1566207-10-0 | 95% | 0.05g |
$229.0 | 2023-11-13 | |
Enamine | EN300-205048-10.0g |
2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid |
1566207-10-0 | 95% | 10g |
$4236.0 | 2023-05-26 |
2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid Related Literature
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on 2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid
2-(Pyrimidin-2-ylsulfanyl)-1,3-Oxazole-4-carboxylic Acid: A Comprehensive Overview
The compound 2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid (CAS No. 1566207-10-0) is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in drug discovery, materials science, and organic synthesis. The molecule's structure is characterized by a pyrimidine ring fused with a thioether group and an oxazole ring, which contributes to its unique chemical properties.
Recent studies have highlighted the importance of heterocyclic compounds like 2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid in medicinal chemistry. The presence of the pyrimidine ring is particularly notable, as it is a common structural motif in many bioactive compounds, including antiviral and anticancer agents. The thioether group further enhances the molecule's reactivity and stability, making it a valuable building block for synthesizing more complex structures.
The synthesis of 2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound is readily available for further studies. The molecule's structure has been confirmed through advanced analytical techniques such as NMR spectroscopy and mass spectrometry, which provide detailed insights into its molecular composition and purity.
One of the most promising applications of this compound lies in its potential as a precursor for drug development. The oxazole ring is known to exhibit significant biological activity, particularly in modulating enzyme activity and receptor binding. Recent research has focused on modifying the substituents on the pyrimidine ring to enhance the molecule's bioavailability and efficacy. These modifications have led to the discovery of derivatives with improved pharmacokinetic properties, making them strong candidates for preclinical testing.
In addition to its medicinal applications, 2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid has shown potential in materials science. The compound's ability to form stable coordination complexes with metal ions has been explored for applications in catalysis and sensor development. Researchers have demonstrated that the molecule can act as a ligand in metalloporphyrin systems, enabling the creation of highly selective sensors for environmental monitoring.
The versatility of this compound is further evidenced by its role in organic synthesis as a versatile building block. Its ability to undergo various functional group transformations makes it an ideal starting material for constructing more complex molecules with tailored properties. For instance, the introduction of electron-withdrawing groups on the oxazole ring has been shown to enhance the molecule's reactivity in Suzuki coupling reactions, opening new avenues for synthesizing advanced materials.
Recent advancements in computational chemistry have also shed light on the electronic properties of 2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant π-conjugation across its heterocyclic rings, which contributes to its electronic stability and reactivity. These insights have been instrumental in guiding experimental studies aimed at optimizing the compound's performance in various applications.
In conclusion, 2-(pyrimidin-2-yli
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